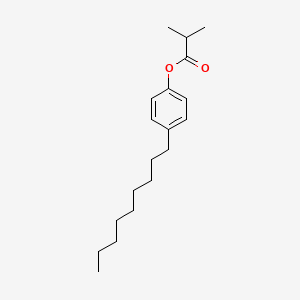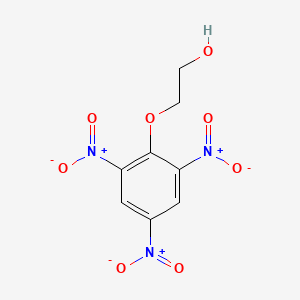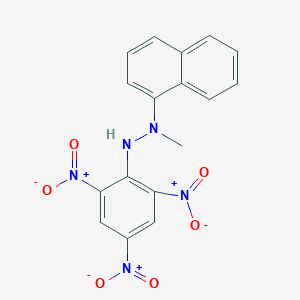
1-Methyl-1-(naphthalen-1-yl)-2-(2,4,6-trinitrophenyl)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-1-(naphthalen-1-yl)-2-(2,4,6-trinitrophenyl)hydrazine is an organic compound that features a hydrazine functional group attached to a naphthalene ring and a trinitrophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1-(naphthalen-1-yl)-2-(2,4,6-trinitrophenyl)hydrazine typically involves the reaction of 1-methyl-1-(naphthalen-1-yl)hydrazine with 2,4,6-trinitrobenzaldehyde under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained at a moderate level to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, precise control of reaction conditions, and purification processes to obtain the compound in high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-1-(naphthalen-1-yl)-2-(2,4,6-trinitrophenyl)hydrazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The hydrazine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while reduction can produce amino derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Explored for use in materials science, particularly in the development of novel polymers and explosives.
Wirkmechanismus
The mechanism of action of 1-Methyl-1-(naphthalen-1-yl)-2-(2,4,6-trinitrophenyl)hydrazine involves its interaction with molecular targets such as enzymes or receptors. The compound’s hydrazine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of specific biochemical pathways. The trinitrophenyl group may also contribute to the compound’s reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Methyl-1-(naphthalen-1-yl)-2-(2,4-dinitrophenyl)hydrazine
- 1-Methyl-1-(naphthalen-1-yl)-2-(2,6-dinitrophenyl)hydrazine
- 1-Methyl-1-(naphthalen-1-yl)-2-(2,4,6-trinitrophenyl)hydrazone
Uniqueness
1-Methyl-1-(naphthalen-1-yl)-2-(2,4,6-trinitrophenyl)hydrazine is unique due to the presence of both a naphthalene ring and a trinitrophenyl group, which impart distinct chemical properties and reactivity. The combination of these functional groups makes it a valuable compound for various applications and research studies.
Eigenschaften
CAS-Nummer |
6295-90-5 |
|---|---|
Molekularformel |
C17H13N5O6 |
Molekulargewicht |
383.3 g/mol |
IUPAC-Name |
1-methyl-1-naphthalen-1-yl-2-(2,4,6-trinitrophenyl)hydrazine |
InChI |
InChI=1S/C17H13N5O6/c1-19(14-8-4-6-11-5-2-3-7-13(11)14)18-17-15(21(25)26)9-12(20(23)24)10-16(17)22(27)28/h2-10,18H,1H3 |
InChI-Schlüssel |
KXROQGPZFGAPQF-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=CC=CC2=CC=CC=C21)NC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



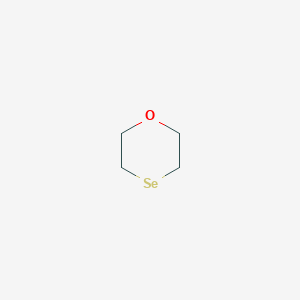
![2-[(6-Chloro-1h-pyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol](/img/structure/B14729886.png)

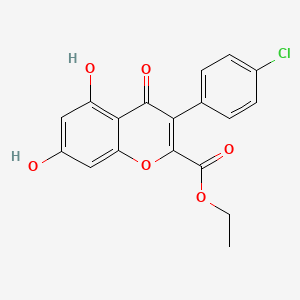
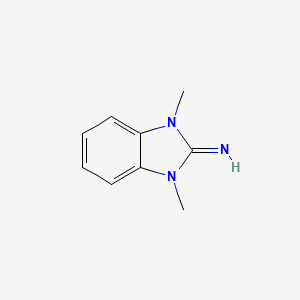

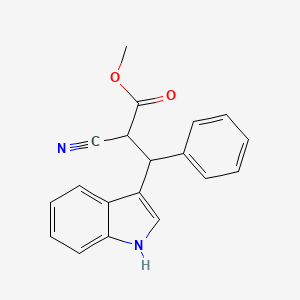


![1H,10H-Pyrano[4,3-b][1]benzopyran-1,10-dione](/img/structure/B14729943.png)

